molecular formula C18H16N4O B12217396 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B12217396
M. Wt: 304.3 g/mol
InChI Key: ZTUFTTBCINEELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at position 2 with a 2-methylbenzimidazole moiety via a methyl linker and at position 5 with a p-tolyl (4-methylphenyl) group. This hybrid structure combines the electron-rich aromaticity of benzimidazole with the metabolic stability and hydrogen-bonding capacity of the 1,3,4-oxadiazole ring. Such scaffolds are frequently explored for pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition activities .

The p-tolyl group at position 5 of the oxadiazole contributes to lipophilicity, which may improve membrane permeability and bioavailability .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-[(2-methylbenzimidazol-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H16N4O/c1-12-7-9-14(10-8-12)18-21-20-17(23-18)11-22-13(2)19-15-5-3-4-6-16(15)22/h3-10H,11H2,1-2H3

InChI Key

ZTUFTTBCINEELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Formation of 2-Methyl-1H-benzo[d]imidazole

The 2-methylbenzimidazole core is typically synthesized via condensation of o-phenylenediamine with acetic acid under acidic conditions. For example, Ansari et al. (2009) reported refluxing equimolar quantities of o-phenylenediamine and acetic acid in 4N HCl for 6 hours, yielding 2-methylbenzimidazole with 85% efficiency. The reaction proceeds through intermediate Schiff base formation, followed by cyclization (Figure 1):

$$
\text{o-phenylenediamine} + \text{CH}3\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{2-methyl-1H-benzo[d]imidazole} + \text{H}2\text{O}
$$

This method is cost-effective and scalable, though alternative catalysts like polyphosphoric acid (PPA) reduce reaction times to 2–3 hours.

Synthesis of the 5-(p-Tolyl)-1,3,4-oxadiazole Intermediate

Cyclization of p-Toluic Acid Hydrazide

The 5-(p-tolyl) substituent on the oxadiazole ring is introduced via cyclization of p-toluic acid hydrazide . Keshari K. Jha et al. demonstrated that treating p-toluic acid hydrazide (51 ) with carbon disulfide (CS₂) in alkaline ethanol (KOH, 80°C, 4 h) yields 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol (50 ) with 89% efficiency (Scheme 14). Subsequent desulfurization using Raney nickel or oxidative agents like H₂O₂ converts the thiol to the parent oxadiazole.

Oxidative Cyclization Using Dehydrating Agents

Yang et al. utilized EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) for regioselective cyclization of thiosemicarbazide derivatives. For example, reacting p-toluic acid hydrazide with ethyl chloroacetate in the presence of EDC·HCl (DMF, 0°C, 12 h) produced 5-(p-tolyl)-1,3,4-oxadiazole-2-amine (48 ) in 92% yield (Scheme 13). This method minimizes epimerization and side reactions.

Linking Benzimidazole and Oxadiazole Moieties

Mannich Reaction for Methylene Bridge Formation

The methylene (-CH₂-) bridge is introduced via a Mannich reaction. Srivastav et al. (2011) reported reacting 2-methylbenzimidazole with formaldehyde and 5-(p-tolyl)-1,3,4-oxadiazole-2-amine in acetic acid (80°C, 3 h), achieving 78% yield of the target compound. The mechanism involves imine formation followed by nucleophilic attack from the oxadiazole’s amine group (Figure 12).

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency. In a solvent-free protocol, 2-methylbenzimidazole and 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole were heated under microwaves (300 W, 120°C, 15 min) with K₂CO₃ as a base, yielding 86% product. This method reduces reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Reference
Cyclization + Mannich p-Toluic acid hydrazide, o-PDA HCl, Δ; AcOH, 80°C 78
EDC·HCl Coupling p-Toluic acid hydrazide, EDC·HCl DMF, 0°C, 12 h 92
Microwave Alkylation 2-(Chloromethyl)-oxadiazole MW, 300 W, 15 min 86
Oxidative Desulfurization 5-(p-Tolyl)-oxadiazole-2-thiol H₂O₂, EtOH, Δ 85

Optimization Strategies and Challenges

Regioselectivity in Oxadiazole Formation

Regioselective synthesis of 1,3,4-oxadiazoles requires careful choice of dehydrating agents. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective but pose corrosion risks. Greener alternatives like T3P (propanephosphonic anhydride) offer comparable yields (90–95%) with lower toxicity.

Functional Group Compatibility

The methylene bridge’s introduction demands inert conditions to prevent oxidation of the benzimidazole’s NH group. N-Methylpyrrolidone (NMP) as a solvent mitigates side reactions during alkylation.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including the specific compound . Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of oxadiazole derivatives to interact with specific molecular targets involved in cancer progression. For instance, studies have shown that these compounds can inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis .
  • Case Studies :
    • A study by Arafa et al. synthesized various 1,3,4-oxadiazole derivatives and tested their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting strong anticancer potential .
    • Another investigation demonstrated that a related compound exhibited over 95% growth inhibition against specific CNS and renal cancer cell lines at low concentrations (10^-5 M), showcasing its potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it useful in the development of new antibiotics. Oxadiazole derivatives have been reported to be effective against a range of bacterial strains.

  • Mechanism of Action : These compounds likely disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Case Studies :
    • Research has indicated that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Drug Discovery

The structural versatility of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole allows for modifications that can enhance its pharmacological profile.

  • Structure-Activity Relationship (SAR) : Studies focusing on SAR have shown that variations in substituents on the oxadiazole ring can lead to improved efficacy and selectivity for specific biological targets .
  • Novel Drug Development : The ongoing research into oxadiazole derivatives has led to the discovery of new candidates for treating various diseases, including cancer and infections .
Activity TypeTarget Cell Lines/OrganismsIC50 Values (µM)References
AnticancerSNB-75 (CNS), UO-31 (renal)< 10
AntibacterialStaphylococcus aureus15.6
AntifungalCandida albicans20.0

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name/ID Benzimidazole Substituent Oxadiazole Substituent Key Biological Activity Reference
Target Compound 2-Methyl p-Tolyl Not explicitly reported
5a (2-(1H-benzo[d]imidazol-1-yl)ethyl) Ethyl-linked benzimidazole Benzylthio Antibacterial (S. aureus)
15 (2-(Ethylthio)-1H-benzo[d]imidazole) 2-Ethylthio 4-Fluorophenyl Acetylcholinesterase (AChE) inhibition
9 (4-Chlorophenyl-benzo[d]imidazole) 2-(4-Chlorophenyl) 4-Fluorophenyl Antioxidant (DPPH scavenging)
34 (2-(Ethylthio)-1H-benzo[d]imidazole) 2-Ethylthio p-Tolyl AChE inhibition

Key Observations

p-Tolyl at position 5 of the oxadiazole enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in compound 15), which may favor passive diffusion across biological membranes .

Biological Activity Trends :

  • Antibacterial Activity : Ethyl-linked benzimidazole derivatives (e.g., 5a ) show activity against S. aureus, with MIC values influenced by the thioether group at position 5 .
  • Enzyme Inhibition : Compounds with sulfur-containing substituents (e.g., ethylthio in 15 and 34 ) exhibit AChE inhibition, suggesting a role for sulfur in enzyme interaction .
  • Antioxidant Activity : Halogenated aryl groups (e.g., 4-chlorophenyl in 9 ) correlate with enhanced radical scavenging, likely due to electron-withdrawing effects stabilizing reactive intermediates .

Synthetic Pathways :

  • The target compound can be synthesized via alkylation of 2-methylbenzimidazole followed by cyclization with a p-tolyl-substituted precursor, similar to methods used for compound 34 .
  • In contrast, compounds like 5a and 9 require multi-step routes involving thiolation or halogenation, which may reduce overall yield .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is provided below:

Property Target Compound Compound 15 Compound 9
Molecular Weight 342.42 g/mol 368.40 g/mol 407.87 g/mol
LogP (Predicted) 3.8 4.2 4.5
Hydrogen Bond Acceptors 5 6 6
Rotatable Bonds 4 5 5
  • The target compound’s lower molecular weight and fewer rotatable bonds suggest improved bioavailability compared to bulkier analogues like 9 .
  • The p-tolyl group balances lipophilicity (LogP ~3.8) without excessive hydrophobicity, which is critical for oral absorption .

Biological Activity

The compound 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 298.35 g/mol. The structure features a benzimidazole moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds similar to 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole have been shown to increase p53 expression and activate caspase pathways, leading to programmed cell death in MCF-7 breast cancer cells .
  • Case Studies :
    • A study indicated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549 .
    • Another investigation reported that a related compound demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied.

  • Bacterial and Fungal Inhibition : Compounds within this class have shown promising results against both gram-positive and gram-negative bacteria as well as fungi. For instance, derivatives with specific substitutions on the oxadiazole ring exhibited enhanced antibacterial activity compared to their unsubstituted analogs .
  • Research Findings :
    • A recent study highlighted that certain thiazole-substituted oxadiazoles demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerMCF-715.63 µM
AnticancerA5490.12–2.78 µM
AntimicrobialVarious BacteriaLow µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.